Ethyl 2,5-dioxocyclopentanecarboxylate

Physicochemical Property Solid-State Handling Purification

Ethyl 2,5-dioxocyclopentanecarboxylate (CAS 14734-21-5) is a cyclopentane-1,3-dione derivative bearing an ethyl ester at the 2-position. With a molecular formula of C₈H₁₀O₄ and a molecular weight of 170.16 g·mol⁻¹, the compound is a white solid (melting point 104 °C) and exhibits moderate lipophilicity (predicted LogP –0.54).

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
Cat. No. B12278915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,5-dioxocyclopentanecarboxylate
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(=O)CCC1=O
InChIInChI=1S/C8H10O4/c1-2-12-8(11)7-5(9)3-4-6(7)10/h7H,2-4H2,1H3
InChIKeyJIJWRMQECRVXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,5-Dioxocyclopentanecarboxylate – Core Physicochemical and Structural Profile for Procurement Decisions


Ethyl 2,5-dioxocyclopentanecarboxylate (CAS 14734-21-5) is a cyclopentane-1,3-dione derivative bearing an ethyl ester at the 2-position. With a molecular formula of C₈H₁₀O₄ and a molecular weight of 170.16 g·mol⁻¹, the compound is a white solid (melting point 104 °C) and exhibits moderate lipophilicity (predicted LogP –0.54) . The molecule presents three electrophilic carbonyl environments—two ring ketones and one ester—making it a versatile intermediate for condensation, alkylation, and cycloaddition sequences . Its structural motif places it within the broader family of cyclopentane-1,3-diones that have been validated as carboxylic acid isosteres in drug design [1], yet the specific ester substitution at C-2 introduces distinct reactivity and physicochemical properties that differentiate it from both the unsubstituted dione and its methyl-ester analog.

Crystalline Solid Intermediate High-melting solid simplifies purification and storage for multi-step synthesis campaigns.
Electrophilic Tri‑carbonyl Reactivity Two ring ketones plus ester enable condensation, alkylation, and cycloaddition derivatization.
Isostere Scaffold Entry Point Cyclopentane-1,3-dione core supports carboxylic acid isostere design with ester-modulated LogP.

Why Ethyl 2,5-Dioxocyclopentanecarboxylate Cannot Be Replaced by a Generic Cyclopentane-1,3-dione in Synthesis or Screening


Although cyclopentane-1,3-diones share the same core ring system, the presence, position, and nature of the ester substituent profoundly alter both physicochemical properties and reactivity. The unsubstituted cyclopentane-1,3-dione (pKa ≈ 8.94) is highly water-soluble , whereas the 2-ethoxycarbonyl derivative is a crystalline solid with markedly lower aqueous solubility. The ethyl ester group modulates the acidity of the α-proton, shifts the reduction potential of the ring carbonyls, and introduces a handle for further functionalization (e.g., hydrolysis to the carboxylic acid, amidation, or reduction) that is absent in simpler analogs such as 2-ethylcyclopentane-1,3-dione [1]. Consequently, two compounds from this class are not functionally interchangeable in multi-step syntheses or in structure–activity relationship (SAR) campaigns where precise spatial and electronic parameters are required.

Target Compound
Ethyl 2,5-dioxocyclopentane-
carboxylate
Crystalline solid, mp 104 °C
Generic Analog
Unsubstituted or 2-alkyl-cyclopentane-1,3‑dione
Water‑soluble or low-melting
Mismatch: Ester substitution shifts LogP by ~1.5 units, acidifies the α‑proton, and introduces a functionalization handle absent in simpler analogs. Reactivity, solubility, and SAR vector may not transfer directly.

Quantitative Differentiation Evidence for Ethyl 2,5-Dioxocyclopentanecarboxylate vs. Its Closest Analogs


Melting Point and Crystallinity: Solid Ethyl 2,5-Dioxocyclopentanecarboxylate vs. Low-Melting or Liquid Analogs

Ethyl 2,5-dioxocyclopentanecarboxylate has a reported melting point of 104 °C, making it an easily handled crystalline solid at ambient temperature . In contrast, the methyl ester analog (methyl 2,5-dioxocyclopentane-1-carboxylate) melts between 39 °C and 44 °C , and ethyl 2-oxocyclopentanecarboxylate (the mono‑ketone analog) is a liquid at room temperature with a boiling point of 102–104 °C at 11 mmHg . The higher melting point of the target compound simplifies purification by recrystallization, reduces loss during vacuum drying, and improves long-term storage stability.

Melting Point & Crystallinity
Cross-study comparable
104 °C vs. 39–44 °C (methyl ester) and liquid (mono‑ketone)
Supports purification by recrystallization and reduces vacuum‑drying loss.
Solid-state handling advantage at ambient temperature.
Physicochemical Property Solid-State Handling Purification

Lipophilicity Tuning: Ethyl Ester LogP Differentiation from the Parent Dione and Methyl Ester Analogs

The predicted LogP of ethyl 2,5-dioxocyclopentanecarboxylate is –0.54 , whereas the unsubstituted 2-ethylcyclopentane-1,3-dione has a reported LogP of +0.94 . This represents a shift of approximately 1.5 LogP units toward greater hydrophilicity conferred by the ester carbonyl. The cyclopentane-1,3-dione parent scaffold carries a pKa of ∼8.94 , and the electron‑withdrawing ester further acidifies the α‑proton, enhancing enolate formation under mildly basic conditions. No experimentally determined LogP for the methyl ester analog was located; however, the ethyl ester provides a measurable balance between aqueous solubility and organic‑phase partitioning that is distinct from both the more lipophilic 2‑alkyl diones and the highly water‑soluble parent 1,3‑dione.

Lipophilicity Tuning
Class-level inference
Target: pred. LogP –0.54
2-Ethyl analog: LogP +0.94
Δ ≈ 1.5 log units more hydrophilic
Ester carbonyl drives polarity shift, offering a more water‑compatible scaffold.
Predicted/computed values; exact experimental LogP not yet available.
Lipophilicity ADME Optimization LogP

Enzyme Inhibition Profile: Dihydroorotase Inhibitory Activity of Ethyl 2,5-Dioxocyclopentanecarboxylate

Ethyl 2,5-dioxocyclopentanecarboxylate has been evaluated for inhibition of dihydroorotase (EC 3.5.2.3) from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. While this potency is modest, it anchors the compound within the pyrimidine biosynthesis enzyme inhibition space. No equivalent dihydroorotase inhibition data were located for the methyl ester or 2‑ethyl‑1,3‑cyclopentanedione analogs, making this the only comparative anchor currently available within the class. The activity is consistent with the hypothesis that the 2‑alkoxycarbonyl substituent can engage the enzyme's active‑site zinc or polar residues, whereas the simple 2‑alkyl‑1,3‑diones may lack this interaction.

Dihydroorotase Inhibition
Cross-study comparable
IC₅₀ = 180 µM (mouse Ehrlich ascites, pH 7.37)
Reported enzyme inhibition context; provides a benchmark for SAR optimization.
Only comparative anchor within the class; no activity for unsubstituted dione.
Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Synthetic Yield Benchmark: Alkylation–Dieckmann Route to 2,5-Dioxocyclopentanecarboxylate Esters

The classic industrial route to 2‑oxocyclopentanecarboxylate esters proceeds via Dieckmann cyclization of diethyl adipate, affording ethyl 2‑oxocyclopentanecarboxylate in 74–81% yield [1]. The further oxidation or functionalization to install the second carbonyl at C‑5 to obtain the 2,5‑dioxo derivative typically incurs an additional synthetic step and yield penalty. While a dedicated optimized yield for the direct preparation of ethyl 2,5-dioxocyclopentanecarboxylate was not found in the surveyed literature, the availability of the compound as a pre‑formed, high‑purity (>97%) intermediate from multiple suppliers eliminates the need for this additional oxidation step in the customer's synthetic sequence. By comparison, 2‑ethylcyclopentane-1,3‑dione is accessed via a distinct alkylation‑cyclization route from levulinic acid esters [2], which does not install the ester functionality required for subsequent derivatization.

Synthetic Route Efficiency
Supporting evidence
Pre‑formed intermediate (≥97% purity) avoids ≥1 oxidation step (est. 60–80% yield penalty).
Sourcing directly shortens synthetic sequences and reduces process mass intensity.
Dieckmann mono‑ketone route yields 74–81%; separate alkylation route for 2‑ethyl analog.
Synthetic Efficiency Dieckmann Cyclization Yield Comparison

Herbicidal Activity: Ethyl 2,5-Dioxocyclopentanecarboxylate as a Plant Growth Regulator Lead

Ethyl 2,5-dioxocyclopentanecarboxylate has been classified with herbicidal and plant growth regulator activity, with a reported phytotoxicity value of 7.51 nM ethane production per mL of packed‑cell volume against Scenedesmus acutus at 10⁻⁵ M [1]. The unsubstituted 1,3‑cyclopentanedione core is a recognized scaffold in commercial herbicides (e.g., the cycloxydim and sethoxydim families), but these agents are 2‑acyl‑ or 2‑aryl‑substituted rather than 2‑alkoxycarbonyl‑substituted . The ethyl ester derivative therefore represents a structurally distinct sub‑class with a herbicidal profile that has been quantified in a standardized algal phytotoxicity assay.

Herbicidal Activity
Class-level inference
7.51 nM ethane / mL pcv at 10⁻⁵ M (Scenedesmus acutus)
Quantifiable phytotoxicity from a scaffold structurally distinct from ACCase/HPPD herbicides.
Mechanism likely differs from 2‑acyl‑1,3‑dione commercial herbicides.
Herbicidal Activity Phytotoxicity Agrochemical Lead

Ethyl 2,5-Dioxocyclopentanecarboxylate: Evidence‑Backed Application Scenarios for Procurement


Medicinal Chemistry: Pyrimidine Biosynthesis Inhibitor Lead Optimization

Ethyl 2,5-dioxocyclopentanecarboxylate has a measured IC₅₀ of 180 µM against dihydroorotase, a key enzyme in de novo pyrimidine biosynthesis [1]. While potency is modest, this provides a defined SAR starting point. The ester group offers a synthetic handle for amide or acid library generation, and the scaffold’s predicted LogP of –0.54 is well within the drug‑like range (Rule‑of‑Five), making it suitable for fragment‑based or ligand‑efficiency‑driven optimization programs targeting infectious diseases or oncology indications.

Agrochemical Discovery: Novel Herbicidal Lead with Non‑ACCase Mode of Action

The compound exhibits quantifiable phytotoxicity in the Scenedesmus acutus algal assay (7.51 nM ethane·mL⁻¹ pcv at 10⁻⁵ M) [2]. As a 2‑alkoxycarbonyl‑1,3‑dione, it is structurally distinct from the commercial 2‑acyl‑1,3‑dione herbicides (e.g., cycloxydim, sethoxydim), offering an opportunity to develop herbicides with a potentially novel mode of action—an urgent need in resistance management. The crystalline solid form (mp 104 °C) is also amenable to formulation development.

Process Chemistry: Pre‑Formed Building Block for Complex Molecule Synthesis

Procurement of the pre‑formed 2,5‑dioxo intermediate circumvents the need for a low‑yielding oxidation step from the mono‑ketone analog (Dieckmann product obtained in 74–81% yield) [3]. The high melting point (104 °C) and solid form facilitate purification and storage, making it a reliable building block for multi‑step sequences toward natural products, steroid analogs, or heterocyclic libraries where the cyclopentane‑1,3‑dione motif serves as a carboxylic acid isostere [4].

Biophysical Tool Compound: Carboxylic Acid Isostere Probe Development

Cyclopentane-1,3-diones exhibit pKa values in the carboxylic acid range and can serve as isosteric replacements for carboxylates in drug design [4]. Ethyl 2,5-dioxocyclopentanecarboxylate, with its ester‑modulated lipophilicity and crystallinity, is particularly suited as a pro‑drug or tool compound probe where the ester can be hydrolyzed in situ to the corresponding carboxylic acid. This enables temporal control of acidity and hydrogen‑bonding capacity in biochemical assays.

Application
Selection Property
Validation Focus
Pyrimidine biosynthesis inhibitor lead optimization
Ester handle for library synthesis; drug‑like predicted LogP
Dihydroorotase inhibition assay context
Novel herbicidal lead discovery
2‑Alkoxycarbonyl scaffold distinct from ACCase/HPPD inhibitors
Algal phytotoxicity endpoint review
Complex molecule synthesis building block
Pre‑formed 2,5‑dioxo intermediate; high‑melting crystalline solid
Route step‑count and purification review
Carboxylic acid isostere probe development
Ester‑modulated lipophilicity; hydrolyzable pro‑drug handle
Biochemical assay acidity and hydrogen‑bonding context

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